Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- is a chemical compound with a complex structureThe compound’s molecular formula is C11H16INO2, and it has a molecular weight of 321.158 g/mol .
Preparation Methods
The synthesis of Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- can be compared with similar compounds such as:
Benzeneethanamine, 2,5-dimethoxy-alpha-methyl-: This compound lacks the iodine atom, resulting in different chemical properties and reactivity.
Benzeneethanamine, 4-methoxy-alpha-methyl-:
Benzeneethanamine, 2,5-dimethoxy-alpha,4-dimethyl-: This compound has additional methyl groups, which can affect its reactivity and interactions with biological systems.
Properties
CAS No. |
99665-04-0 |
---|---|
Molecular Formula |
C11H16INO2 |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI Key |
BGMZUEKZENQUJY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)I)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.